5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
Descripción
5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with fluorophenyl, methylphenyl, and aromatic amino groups. The compound’s structure features:
- A 2-fluorophenyl group at position 5, which may enhance metabolic stability and binding affinity through fluorine’s electronegativity.
- A 3-[(4-methylphenyl)amino] group, introducing hydrogen-bonding capacity and structural rigidity.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-(4-methylanilino)-1-(4-methylphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O/c1-16-7-11-18(12-8-16)26-22-15-23(20-5-3-4-6-21(20)25)27(24(22)28)19-13-9-17(2)10-14-19/h3-15,23,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNAIVUSBXJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one , also known as BB57-4334, is a nitrogen heterocycle that has garnered significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : CHFNO
- Molecular Weight : 372.44 g/mol
- SMILES Notation : Cc(cc1)ccc1NC(C1=O)=CC(c(cccc2)c2F)N1c1ccc(C)cc1
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including BB57-4334. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, pyrrole benzamide derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 µg/mL .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| BB57-4334 | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of BB57-4334 has been explored through various in vitro studies. Compounds structurally related to BB57-4334 have demonstrated promising results against multiple cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). For example, derivatives have shown IC values as low as 0.39 µM against HCT116 cells .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| BB57-4334 | TBD | TBD |
| Compound from Study A | MCF7 | 0.46 |
| Compound from Study B | HCT116 | 0.39 |
| Compound from Study C | HepG2 | 3.79 |
The biological activity of BB57-4334 may be attributed to its ability to interact with specific molecular targets involved in bacterial resistance mechanisms and cancer cell proliferation pathways. The compound's structure suggests possible interactions with DNA gyrase, which plays a critical role in bacterial DNA replication, as well as potential inhibition of kinases involved in cancer cell signaling pathways.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several pyrrole derivatives, including BB57-4334. The results indicated that these compounds could significantly reduce bacterial growth in vitro, demonstrating their potential as lead compounds for developing new antibacterial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, BB57-4334 was screened against various cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against the MCF7 and HCT116 cell lines, suggesting its viability as a candidate for further development in cancer therapeutics .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrrolone derivatives with aryl and amino substituents are well-documented. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties :
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (e.g., 2-fluorophenyl in the target compound vs. 4-chlorophenyl in 15m) may reduce steric hindrance and increase metabolic stability compared to bulkier halogens .
- Methyl vs. Methoxy Groups : The target compound’s 4-methylphenyl groups (logP ~2.5 estimated) likely increase lipophilicity compared to 4-methoxyphenyl (logP ~1.8), affecting membrane permeability .
Synthetic Yields and Methods :
- Base-assisted cyclization () achieved moderate yields (46–63%) for pyrrolones, while anhydrous conditions () improved reaction specificity for thiophene-substituted analogs .
Biological Activity Trends: Aryl Amino Groups: The 3-[(4-methylphenyl)amino] group in the target compound may mimic ATP-binding motifs in kinases, similar to pyrazolo-pyrimidine derivatives () . Hydroxy Substituents: Compounds with phenolic -OH (e.g., 16a, ) show enhanced solubility but reduced thermal stability (lower melting points) .
Data Tables
Table 1: Substituent Impact on Melting Points
| Compound | Substituent at Position 5 | Melting Point (°C) |
|---|---|---|
| 15m () | 4-Chlorophenyl | 209.0–211.9 |
| 16a () | 4-Hydroxyphenyl | 138.1–140.6 |
| Target Compound | 2-Fluorophenyl | Not reported |
Table 2: Molecular Weight and Functional Groups
Research Implications
The structural diversity of pyrrolone derivatives underscores their adaptability in drug design. The target compound’s fluorophenyl and methylphenyl groups position it as a candidate for optimizing kinase inhibitors or antimicrobial agents, leveraging fluorine’s pharmacokinetic benefits and aryl groups’ target affinity. Further studies should prioritize synthesis, crystallography (using SHELX programs, per ), and in vitro activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
